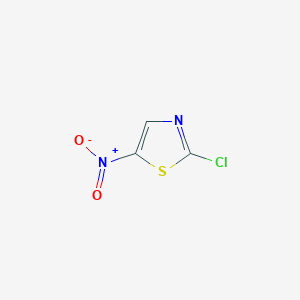

2-Chloro-5-nitrothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClN2O2S/c4-3-5-1-2(9-3)6(7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOMXSLAPRWFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501907 | |

| Record name | 2-Chloro-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-47-7 | |

| Record name | 2-Chloro-5-nitro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-nitrothiazole: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrothiazole is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing nitro group and the halogenated thiazole ring, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and purification, and an in-depth analysis of its spectroscopic characteristics, aiming to equip researchers with the essential knowledge for its effective utilization in the laboratory.

Part 1: Physicochemical Properties

This compound is a light brown to yellow solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃HClN₂O₂S | [1] |

| Molecular Weight | 164.57 g/mol | [1] |

| Appearance | Light brown to yellow solid | [2] |

| Melting Point | 61 °C | [2] |

| Boiling Point (Predicted) | 305.3±34.0 °C | [2] |

| Density (Predicted) | 1.715 g/cm³ | [2] |

| CAS Number | 3034-47-7 | [1] |

Solubility: While specific quantitative solubility data for this compound is not extensively documented in readily available literature, its polarity, influenced by the nitro and chloro substituents, suggests it would be soluble in polar organic solvents. Based on the solubility of similar compounds like 2-bromo-5-nitrothiazole and 2-chloro-5-nitroaniline, it is anticipated to be soluble in solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and ethyl acetate.[3] Its solubility in alcohols like methanol and ethanol is likely to be moderate, while it is expected to have low solubility in non-polar solvents such as hexanes and toluene.

Storage and Stability: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to ensure its stability.[2]

Part 2: Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the Sandmeyer reaction, utilizing the readily available precursor, 2-amino-5-nitrothiazole.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Amino-5-nitrothiazole (Precursor)

This protocol is adapted from established methods for the nitration of 2-aminothiazole.

Materials:

-

2-Aminothiazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Ammonium Hydroxide (NH₄OH) solution

-

Deionized Water

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-10 °C in an ice-salt bath.

-

Slowly add 2-aminothiazole to the cold sulfuric acid with continuous stirring to form 2-aminothiazole sulfate.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the 2-aminothiazole sulfate solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-10 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a concentrated ammonium hydroxide solution until a yellow precipitate of 2-amino-5-nitrothiazole forms.

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is a generalized procedure for the Sandmeyer reaction and should be optimized for this specific substrate.

Materials:

-

2-Amino-5-nitrothiazole

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Deionized Water

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-nitrothiazole in a solution of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite in deionized water and cool it to 0-5 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the 2-amino-5-nitrothiazole solution, keeping the temperature strictly between 0-5 °C. The formation of the diazonium salt is indicated by a color change.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring. Evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification Protocol: Recrystallization

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water)

Procedure:

-

Dissolve the crude product in a minimal amount of the chosen hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Part 3: Spectroscopic Analysis

While publicly available, fully assigned spectra for this compound are limited, its structure allows for the prediction of its key spectroscopic features. Researchers are encouraged to acquire and interpret their own data for confirmation. Spectral data for this compound can be found on platforms like ChemicalBook.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be very simple, showing a single singlet in the aromatic region.

-

Expected Chemical Shift (δ): The lone proton at the C4 position of the thiazole ring is expected to resonate as a singlet. Due to the electron-withdrawing effects of the adjacent nitro group and the electronegative chlorine atom, this proton will be significantly deshielded, and its chemical shift is predicted to be in the downfield region of the spectrum, likely between 8.0 and 9.0 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display three distinct signals corresponding to the three carbon atoms in the thiazole ring.

-

Expected Chemical Shifts (δ):

-

C2 (bearing the chlorine atom): This carbon is expected to be the most downfield signal due to the direct attachment of the electronegative chlorine atom and the nitrogen of the thiazole ring. Its chemical shift is likely to be in the range of 150-160 ppm.

-

C5 (bearing the nitro group): This carbon will also be significantly downfield due to the strong electron-withdrawing effect of the nitro group. Its resonance is predicted to be in the range of 145-155 ppm.

-

C4 (bearing the hydrogen atom): This carbon, being adjacent to the nitro group, will also be deshielded, with an expected chemical shift in the range of 120-130 ppm.

-

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will be characterized by several key absorption bands corresponding to the various functional groups present in the molecule.

-

Characteristic Absorption Bands:

-

NO₂ Stretching: Two strong absorption bands are expected for the nitro group: an asymmetric stretching vibration typically in the range of 1500-1570 cm⁻¹ and a symmetric stretching vibration in the range of 1300-1390 cm⁻¹.

-

C=N Stretching: The thiazole ring C=N stretching vibration is expected to appear in the region of 1600-1650 cm⁻¹.

-

C-Cl Stretching: The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 600-800 cm⁻¹.

-

C-H Stretching: The C-H stretching vibration of the single aromatic proton on the thiazole ring is expected to appear above 3000 cm⁻¹.

-

Ring Vibrations: Other skeletal vibrations of the thiazole ring will be present in the fingerprint region (below 1500 cm⁻¹).

-

Mass Spectrometry (MS)

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern under ionization.

-

Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (164.57 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed, corresponding to the ³⁷Cl isotope.

-

Major Fragmentation Pathways:

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a fragment ion at m/z 118.

-

Loss of Cl: Fragmentation involving the loss of the chlorine atom would lead to a fragment ion at m/z 129.

-

Ring Cleavage: Further fragmentation of the thiazole ring is also expected, leading to smaller fragment ions.

-

Diagram of Sandmeyer Reaction Mechanism

Caption: Mechanism of the Sandmeyer reaction for the synthesis of this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. A thorough understanding of its physical and chemical properties, coupled with reliable synthetic and purification protocols, is essential for its successful application. The spectroscopic data, whether experimentally determined or predicted based on its structure, provides the necessary tools for its characterization and quality control. This guide serves as a foundational resource for researchers, enabling them to confidently incorporate this compound into their synthetic strategies and advance their drug discovery programs.

References

Molecular structure of 2-Chloro-5-nitrothiazole

An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-5-nitrothiazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, characterized by an electron-deficient thiazole ring substituted with a chloro and a nitro group, imparts distinct reactivity and makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, spectroscopic profile, synthesis, and reactivity. We will explore the electronic effects of its substituents, predict its spectral characteristics, and detail its utility as a building block in the development of novel therapeutic agents, supported by established experimental protocols and authoritative references.

Physicochemical and Structural Properties

This compound (CAS No: 3034-47-7) is a light brown to yellow crystalline solid at room temperature.[1] The core of the molecule is a five-membered thiazole ring, a heterocyclic system containing both sulfur and nitrogen. The placement of a chlorine atom at the 2-position and a nitro group at the 5-position profoundly influences the electronic distribution and chemical behavior of the ring.

Both the chlorine atom and the nitro group are strongly electron-withdrawing. The nitro group, in particular, deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), especially at the halogen-bearing carbon.[2] The thiazole ring itself is expected to be planar, a common feature for such aromatic heterocyclic systems, as observed in structurally related compounds like 2-chloro-5-(chloromethyl)thiazole.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3034-47-7 | [1] |

| Molecular Formula | C₃HClN₂O₂S | [1][4] |

| Molecular Weight | 164.57 g/mol | [1][4] |

| Appearance | Light brown to yellow solid | [1] |

| Melting Point | 61 °C | [1] |

| Boiling Point | 305.3 ± 34.0 °C (Predicted) | [1] |

| Density | 1.715 g/cm³ | [1] |

| pKa | -2.84 ± 0.10 (Predicted) | [1] |

| Storage | Store at 2-8°C under inert gas | [1] |

Predicted Spectroscopic Profile

While extensive experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.[5][6] These data are crucial for structural elucidation and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The molecule contains a single proton attached to the thiazole ring at the 4-position. Due to the powerful deshielding effects of the adjacent nitro group and the overall electron-deficient nature of the ring, this proton is expected to appear as a singlet at a significantly downfield chemical shift.

-

¹³C NMR: Three distinct carbon signals are expected. The C2 carbon, bonded to both nitrogen and chlorine, will be significantly deshielded. The C5 carbon, bearing the nitro group, and the C4 carbon, bonded to the lone proton, will also appear at characteristic downfield shifts.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~8.0 - 8.5 | Singlet | H-4 |

| ¹³C | ~155 - 165 | Singlet | C-2 (bearing -Cl) |

| ¹³C | ~145 - 155 | Singlet | C-5 (bearing -NO₂) |

| ¹³C | ~120 - 130 | Singlet | C-4 |

| Predicted in CDCl₃ with TMS as a reference. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions characteristic of the nitro group and the thiazole ring.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1550 - 1500 | Strong | Asymmetric NO₂ stretch |

| ~1350 - 1300 | Strong | Symmetric NO₂ stretch |

| ~1600 - 1450 | Medium | C=N and C=C stretching (thiazole ring) |

| ~850 - 750 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z ≈ 164 and ≈ 166 in an approximate 3:1 ratio, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da) or the chlorine atom (-Cl, 35/37 Da).

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through a multi-step process. A common pathway involves the initial formation of an aminothiazole precursor, followed by nitration and a Sandmeyer-type reaction to introduce the chloro group.[1]

Generalized Synthetic Workflow

The following diagram illustrates a logical pathway for the synthesis of this compound, starting from 2-aminothiazole.

References

- 1. This compound CAS#: 3034-47-7 [m.chemicalbook.com]

- 2. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]

- 3. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. a2bchem.com [a2bchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-nitrothiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-5-nitrothiazole, a key heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: The Significance of this compound

This compound is a versatile intermediate in the synthesis of a wide array of biologically active compounds. The thiazole ring is a prominent scaffold in many pharmaceuticals, and the presence of a nitro group and a chloro substituent offers multiple avenues for further chemical modification. The electron-withdrawing nature of the nitro group activates the thiazole ring for nucleophilic substitution, while the chloro group itself can be displaced or participate in cross-coupling reactions. This dual functionality makes this compound a valuable precursor for the development of novel therapeutic agents, including antimicrobial and anticancer drugs.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, scalability, and safety considerations. This section will detail the most common and effective synthetic strategies.

Synthesis from 2-Aminothiazole: A Two-Step Approach

A prevalent method for the synthesis of this compound begins with the readily available 2-aminothiazole. This process involves two key transformations: nitration of the thiazole ring followed by a Sandmeyer-type reaction to replace the amino group with a chloro substituent.

Direct nitration of 2-aminothiazole can be a hazardous undertaking due to the potential for runaway exothermic reactions.[1][2] A safer and more controlled method involves the formation of 2-nitramino-thiazole as an intermediate, which then rearranges to the desired 2-amino-5-nitrothiazole.[3]

Experimental Protocol: Synthesis of 2-Amino-5-nitrothiazole

-

Formation of 2-Aminothiazole Nitrate: Dissolve 2-aminothiazole in a suitable solvent (e.g., concentrated sulfuric acid) at a low temperature (0-10 °C).[1]

-

Nitration: Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) to the solution while maintaining the low temperature.

-

Rearrangement: Carefully warm the reaction mixture to facilitate the rearrangement of the initially formed 2-nitramino-thiazole to 2-amino-5-nitrothiazole. The temperature for this step is critical and should be carefully controlled to prevent decomposition. Some procedures suggest temperatures not exceeding 35 °C.

-

Isolation: Pour the reaction mixture onto ice and neutralize with a base (e.g., ammonia) to precipitate the 2-amino-5-nitrothiazole product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[4][5][6][7]

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

-

Diazotization: Suspend 2-amino-5-nitrothiazole in a mixture of concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C to maintain the stability of the diazonium salt.[8]

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.

Diagram of the Synthesis Pathway from 2-Aminothiazole

Caption: Synthesis of this compound from 2-Aminothiazole.

Alternative Synthesis via Halogenation of a Nitroetheneamine Derivative

To circumvent the potentially hazardous direct nitration of aminothiazole, an alternative pathway has been developed.[3] This method involves the halogenation of an N,N-dialkyl-2-nitro-etheneamine followed by cyclization with thiourea.

Experimental Protocol: Alternative Synthesis of this compound

-

Halogenation: Halogenate (chlorinate or brominate) an N,N-dialkyl-2-nitro-etheneamine with a suitable halogenating agent (e.g., chlorine, bromine, or sulfuryl chloride) in an inert organic solvent at a low temperature (-5 to 20 °C).[3]

-

Reaction with Thiourea: The resulting halogenated intermediate is then reacted in situ with thiourea.

-

Hydrolysis: The product from the previous step is treated with water to yield 2-amino-5-nitrothiazole.

-

Sandmeyer Reaction: The obtained 2-amino-5-nitrothiazole is then converted to this compound via the Sandmeyer reaction as described in section 2.1.2.

Diagram of the Alternative Synthesis Pathway

Caption: Alternative synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be simple, showing a single singlet for the proton at the C4 position of the thiazole ring. The chemical shift of this proton will be downfield due to the electron-withdrawing effects of the adjacent nitro group and the overall aromatic system.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the thiazole ring carbons will be influenced by the chloro and nitro substituents.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| Thiazole-H4 | ~8.0-8.5 | Singlet |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Thiazole-C2 (bearing Cl) | ~150-160 |

| Thiazole-C4 | ~120-130 |

| Thiazole-C5 (bearing NO₂) | ~140-150 |

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the C-Cl bond, and the thiazole ring.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Asymmetric NO₂ stretch | ~1500-1560 |

| Symmetric NO₂ stretch | ~1300-1370 |

| C=N stretch (thiazole ring) | ~1600-1650 |

| C-Cl stretch | ~600-800 |

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum should show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

| Technique | Expected m/z values |

| Electron Impact (EI) | Molecular ion [M]⁺, fragments corresponding to the loss of NO₂, Cl, etc. |

Other Analytical Techniques

-

Elemental Analysis: This technique determines the elemental composition (C, H, N, S) of the compound, which can be compared with the calculated values to confirm the empirical formula.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Overall Experimental Workflow

The synthesis and characterization of this compound follow a logical progression of steps, from the initial reaction to the final confirmation of the product's identity and purity.

Diagram of the Overall Experimental Workflow

Caption: Overall workflow for the synthesis and characterization.

Conclusion

This technical guide has outlined the primary synthetic routes to this compound and the essential analytical techniques for its characterization. The choice of synthesis method will be guided by factors such as safety, cost, and available resources. A thorough characterization using a combination of spectroscopic and analytical methods is crucial to ensure the quality and integrity of this important synthetic intermediate. The information provided herein is intended to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. DE3225472A1 - METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL - Google Patents [patents.google.com]

- 3. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-nitrothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the heterocyclic compound 2-Chloro-5-nitrothiazole. As a key intermediate in medicinal chemistry and materials science, a thorough understanding of its structural properties is paramount. This document presents predicted ¹H and ¹³C NMR spectra, offering a comprehensive interpretation of chemical shifts and coupling constants. The guide also outlines a standardized experimental protocol for the acquisition of high-quality NMR data for this and structurally related compounds. The information herein serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted thiazoles.

Introduction

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. Its structure, featuring a thiazole ring substituted with both an electron-withdrawing nitro group and a halogen, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The precise characterization of this compound is the foundation for its effective utilization in complex synthetic pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide focuses on the ¹H and ¹³C NMR spectroscopic data of this compound, providing a foundational understanding for its identification and quality control.

Note on Data Presentation: As of the compilation of this guide, publicly available, experimentally verified ¹H and ¹³C NMR spectra for this compound are not readily accessible. Therefore, the spectral data presented herein are based on established NMR prediction algorithms and analysis of structurally similar compounds. These predictions offer a robust and scientifically grounded estimation of the expected spectral parameters.

Molecular Structure and NMR-Active Nuclei

The structure of this compound contains one proton and three carbon atoms within its heterocyclic ring system, all of which are NMR-active.

Figure 1. Molecular structure of this compound.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for polar organic molecules include deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps for setting up an NMR experiment.

Figure 2. General workflow for NMR data acquisition.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: Typically 8 to 16 scans for a sufficient signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to show a single signal corresponding to the proton at the C4 position.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 8.5 - 9.0 | Singlet (s) |

Interpretation of the Predicted ¹H NMR Spectrum

-

Chemical Shift (δ): The proton at the C4 position is expected to be significantly deshielded, appearing in the downfield region of the spectrum (predicted around 8.5 - 9.0 ppm). This is due to the strong electron-withdrawing effects of both the adjacent nitro group at C5 and the electronegative nitrogen and sulfur atoms within the thiazole ring.

-

Multiplicity: The H-4 proton is predicted to be a singlet as there are no adjacent protons within a three-bond distance to cause spin-spin coupling.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound is predicted to exhibit three distinct signals for the three carbon atoms of the thiazole ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C4 | 145 - 150 |

| C5 | 135 - 140 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

C2 Carbon: This carbon is attached to an electronegative chlorine atom and is situated between two heteroatoms (N and S). This environment is expected to cause a significant downfield shift, placing its resonance in the 150 - 155 ppm range.

-

C4 Carbon: The C4 carbon is bonded to a hydrogen atom and is part of the aromatic thiazole system. Its chemical shift is influenced by the electron-withdrawing nitro group and the overall electronic nature of the ring, predicted to be in the 145 - 150 ppm region.

-

C5 Carbon: This carbon is directly attached to the strongly electron-withdrawing nitro group. This will cause a downfield shift, though likely less pronounced than C2, with a predicted resonance in the 135 - 140 ppm range.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound using ¹H and ¹³C NMR. The provided data and interpretations offer a solid foundation for the identification and structural verification of this important synthetic intermediate. The outlined experimental protocols serve as a practical guide for researchers to obtain high-quality NMR data. It is recommended that experimental data, once acquired, be compared with the predictions provided herein to confirm the structural assignment.

An In-Depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 2-Chloro-5-nitrothiazole

This guide provides a comprehensive technical analysis of 2-chloro-5-nitrothiazole, a key heterocyclic intermediate in pharmaceutical and materials science. We will delve into the principles and practical application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the unambiguous structural confirmation and characterization of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of these analytical techniques as applied to complex organic molecules.

Introduction: The Significance of this compound

This compound is a substituted thiazole, a class of sulfur and nitrogen-containing heterocyclic compounds. The thiazole ring is a fundamental structural motif in numerous biologically active compounds, including the essential vitamin thiamine (B1). The presence of both a chloro and a nitro group on the thiazole ring makes this compound a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group and the reactivity of the chloro substituent allow for a wide range of chemical transformations, leading to the synthesis of novel compounds with potential therapeutic applications.

Accurate and reliable analytical characterization is paramount in the development of any new chemical entity. This guide will demonstrate how IR and MS, two powerful and complementary analytical techniques, can be synergistically employed to provide a detailed structural fingerprint of this compound.

Foundational Principles: A Focused Overview

Before delving into the specific analysis of this compound, it is crucial to understand the core principles of the analytical techniques employed.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. These vibrations, such as stretching and bending, are unique to the types of bonds and the overall molecular structure. An IR spectrum is a plot of absorbance (or transmittance) versus frequency (typically expressed in wavenumbers, cm⁻¹), which serves as a "molecular fingerprint." For this compound, we will focus on identifying the characteristic absorption bands for the C-Cl, C-N, N=O, and thiazole ring vibrations.

Mass Spectrometry (MS): Unraveling Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In a typical electron ionization (EI) mass spectrometer, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). This molecular ion is often unstable and can fragment into smaller, characteristic ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which provides the molecular weight of the compound and valuable structural information based on the fragmentation pattern. A key feature to anticipate in the mass spectrum of this compound is the isotopic pattern of chlorine.[1][2][3][4]

Experimental Protocols: Ensuring Data Integrity

The quality of analytical data is directly dependent on the rigor of the experimental methodology. The following protocols are designed to be self-validating, ensuring reproducible and reliable results.

Infrared (IR) Spectroscopy Protocol

A standard approach for obtaining a high-quality IR spectrum of a solid sample like this compound is the KBr pellet method.

Step-by-Step Methodology:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Subtraction: Record a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Data Processing: Process the resulting spectrum to identify and label the key absorption bands.

Mass Spectrometry (MS) Protocol

Electron Ionization (EI) is a common and effective method for the analysis of relatively small, volatile organic molecules like this compound.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) in the ion source to generate the molecular ion and fragment ions.

-

Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

In-Depth Analysis of this compound

Infrared (IR) Spectral Analysis

The IR spectrum of this compound provides a wealth of information about its functional groups and overall structure. The key is to systematically assign the observed absorption bands to specific molecular vibrations.

Expected Characteristic IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale and Insights |

| Nitro Group (N=O) Asymmetric Stretch | 1550-1475 | The strong electron-withdrawing nature of the nitro group results in a very intense and characteristic absorption in this region. Its position can be influenced by conjugation with the aromatic thiazole ring.[5] |

| Nitro Group (N=O) Symmetric Stretch | 1360-1290 | This band is also typically strong and, in conjunction with the asymmetric stretch, provides a definitive identification of the nitro functional group.[5] |

| Thiazole Ring Stretching (C=C, C=N) | 1600-1300 | Heteroaromatic rings like thiazole exhibit several characteristic stretching vibrations in this region.[6] These bands are often of medium to strong intensity. |

| C-H Stretching (Aromatic) | 3100-3000 | The C-H stretching vibration of the thiazole ring is expected in this region, though it may be of weak to medium intensity.[7] |

| C-Cl Stretching | 800-600 | The carbon-chlorine stretching vibration typically appears in the lower frequency region of the spectrum. Its exact position can be influenced by the surrounding molecular structure. |

Visualizing the Molecular Structure:

Caption: Molecular structure of this compound.

Mass Spectrometry (MS) Analysis

The mass spectrum of this compound will reveal its molecular weight and provide clues to its structure through predictable fragmentation pathways.

Key Features of the Mass Spectrum:

-

Molecular Ion Peak (M⁺•): The molecular weight of this compound (C₃HCl₂N₂O₂S) is approximately 164.5 g/mol . Due to the presence of chlorine, the molecular ion will appear as a cluster of peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][2][3][4] Therefore, we expect to see a molecular ion peak (M⁺•) for the molecule containing ³⁵Cl and an M+2 peak for the molecule containing ³⁷Cl, with a relative intensity ratio of about 3:1.[1][3][4]

-

Fragmentation Pattern: The molecular ion of this compound is expected to undergo fragmentation through several logical pathways. The loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds.[8] The loss of a chlorine radical is also a likely fragmentation event.[9]

Expected Fragmentation Pathways and Key Fragment Ions:

| Fragment Ion | m/z (for ³⁵Cl) | Proposed Structure/Loss |

| [M]⁺• | 164 | Molecular ion |

| [M+2]⁺• | 166 | Molecular ion with ³⁷Cl |

| [M - NO₂]⁺ | 118 | Loss of a nitro group |

| [M - Cl]⁺ | 129 | Loss of a chlorine radical |

| [M - NO₂ - Cl]⁺ | 83 | Sequential loss of nitro and chloro groups |

Visualizing the Fragmentation Pathway:

Caption: Proposed mass spectral fragmentation of this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and comprehensive analytical framework for the characterization of this compound. IR spectroscopy confirms the presence of key functional groups, namely the nitro group and the thiazole ring, through their characteristic vibrational frequencies. Mass spectrometry provides the definitive molecular weight and crucial structural information through the analysis of the isotopic pattern of chlorine and the logical fragmentation pathways. This synergistic approach ensures a high degree of confidence in the structural assignment, which is a critical step in any research and development endeavor involving novel chemical entities.

References

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. Video: Mass Spectrometry: Isotope Effect [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

The Solubility Frontier: A Technical Guide to Understanding 2-Chloro-5-nitrothiazole in Organic Solvents

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility profile of 2-chloro-5-nitrothiazole. Recognizing the current scarcity of publicly available, quantitative solubility data for this specific compound, this guide provides a robust framework for understanding its solubility. We will delve into the core principles of solubility, present a detailed analysis of a structurally analogous compound, and equip you with the experimental protocols necessary to determine the precise solubility of this compound in your own laboratory settings.

The Essence of Solubility: More Than Just a Number

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature, is a fundamental physicochemical property. It governs critical aspects of organic synthesis, purification, formulation, and ultimately, the bioavailability of active pharmaceutical ingredients. The principle of "similia similibus solvuntur" or "like dissolves like" is a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.

The molecular structure of this compound, with its heterocyclic thiazole ring, an electron-withdrawing nitro group, and a chloro substituent, suggests a molecule with moderate to high polarity. This polarity will be a key determinant of its interactions with various organic solvents.

A Case Study in Analogy: Solubility of 2-Chloro-5-nitroaniline

In the absence of direct data for this compound, examining the solubility of a structurally similar compound, 2-chloro-5-nitroaniline, provides invaluable insights. A study on the solubility of 2-chloro-5-nitroaniline in twelve different organic solvents revealed a clear dependence on the nature of the solvent.[1][2]

The mole fraction solubility of 2-chloro-5-nitroaniline was found to increase with temperature in all tested solvents.[1] At a given temperature, the solubility decreased in the following order: N-methylpyrrolidone (NMP) > acetone > 2-butanone > 1,4-dioxane > ethyl acetate > acetonitrile > toluene > ethanol > n-propanol > methanol > 1-butanol > isopropanol.[1] This trend highlights the compound's preference for polar aprotic solvents over polar protic and nonpolar solvents.

Table 1: Comparative Solubility of 2-Chloro-5-nitroaniline in Various Organic Solvents

| Solvent | Solvent Type | Relative Solubility of 2-Chloro-5-nitroaniline |

| N-methylpyrrolidone (NMP) | Polar Aprotic | Very High |

| Acetone | Polar Aprotic | High |

| 2-Butanone | Polar Aprotic | High |

| 1,4-Dioxane | Polar Aprotic (low polarity) | Moderate |

| Ethyl Acetate | Polar Aprotic | Moderate |

| Acetonitrile | Polar Aprotic | Moderate |

| Toluene | Nonpolar | Low |

| Ethanol | Polar Protic | Low |

| n-Propanol | Polar Protic | Low |

| Methanol | Polar Protic | Low |

| 1-Butanol | Polar Protic | Very Low |

| Isopropanol | Polar Protic | Very Low |

This table is a qualitative summary based on the findings for 2-chloro-5-nitroaniline and serves as a predictive guide for this compound.[1]

Empowering Discovery: Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, established experimental methodologies must be employed. The choice of method often depends on the properties of the compound, the required accuracy, and the available equipment.

The Gold Standard: Isothermal Shake-Flask Gravimetric Method

This traditional and highly reliable method directly measures the amount of dissolved solute in a saturated solution.[3]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed, thermostatically controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a fine-pored filter may be necessary.

-

Solvent Evaporation: Accurately weigh a clean, dry container. Transfer the aliquot of the saturated solution to this container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Quantification: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the volume or mass of the solvent used.

Caption: Workflow for the Gravimetric Solubility Determination Method.

Spectroscopic Approach: UV/Vis Absorbance Method

This method is suitable for compounds that absorb ultraviolet or visible light and adhere to the Beer-Lambert law.

Methodology:

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and record its UV/Vis spectrum to identify the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Dilution and Measurement: After equilibration and separation, accurately dilute a known volume of the saturated supernatant to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

High-Throughput Screening: Laser Nephelometry and Turbidimetry

For rapid screening of solubility in multiple solvents, high-throughput methods like laser nephelometry or turbidimetry can be employed.[4][5] These techniques measure the light scattered or transmitted by undissolved particles in a solution.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a highly soluble solvent like DMSO.

-

Serial Dilution: Serially dilute the stock solution in the target organic solvents.

-

Measurement: Analyze the samples using a nephelometer or turbidimeter. The point at which a significant increase in light scattering or a decrease in transmission is observed corresponds to the kinetic solubility limit.

Caption: High-Throughput Kinetic Solubility Workflow.

Modeling and Predicting Solubility: The Thermodynamic Framework

Experimental solubility data can be correlated and, to some extent, predicted using various thermodynamic models. These models are invaluable for understanding the dissolution process and for interpolating solubility at different temperatures.

Commonly used models include:

-

The Modified Apelblat Equation: An empirical model that relates mole fraction solubility to temperature.[1][6]

-

The λh (Buchowski) Equation: A two-parameter model that is particularly useful for systems where the solute and solvent have different molecular sizes.[1]

-

The Wilson and NRTL Models: Activity coefficient models that can describe the non-ideal behavior of solutions.[1]

The dissolution of a solid in a liquid can be described by thermodynamic quantities such as the Gibbs energy (ΔGsol), enthalpy (ΔHsol), and entropy (ΔSsol) of solution. A spontaneous dissolution process is characterized by a negative Gibbs energy change. The van't Hoff equation can be used to estimate the enthalpy of solution from the temperature dependence of solubility.[6]

Conclusion and Future Directions

While direct, quantitative solubility data for this compound remains to be published in readily accessible literature, this guide provides a comprehensive framework for its investigation. By leveraging the data from the analogous compound, 2-chloro-5-nitroaniline, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. Furthermore, the detailed experimental protocols provided herein empower scientists to generate precise solubility data in their own laboratories. The application of thermodynamic models to this experimental data will further deepen our understanding of the solution behavior of this important chemical entity.

References

An In-Depth Technical Guide to the Discovery and History of 2-Chloro-5-nitrothiazole

Abstract

This technical guide provides a comprehensive exploration of the discovery, synthesis, and historical significance of 2-Chloro-5-nitrothiazole, a key heterocyclic intermediate. The narrative traces the development of its precursor, 2-amino-5-nitrothiazole, highlighting the evolution from hazardous early production methods to safer, more efficient modern syntheses. Central to this guide is the elucidation of the Sandmeyer reaction, the classic and pivotal transformation for converting the amino precursor into the target chloro derivative. We will examine the mechanistic underpinnings, field-proven protocols, and the causality behind experimental choices. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound's origins and its role as a versatile building block in medicinal and industrial chemistry.

Introduction: The Emergence of a Versatile Heterocycle

The history of this compound is not one of a singular, isolated discovery but rather an elegant convergence of synthetic necessity and foundational chemical innovation. Its story begins with its direct precursor, 2-amino-5-nitrothiazole, a compound that gained prominence in the mid-20th century. First reported in the early 20th century during investigations into substituted thiazoles, 2-amino-5-nitrothiazole was identified as a valuable synthetic intermediate.[1] Its utility was quickly recognized, and by 1950, it was in use as a veterinary antiprotozoal agent to treat infections in poultry.[2] This application established the biological relevance of the 5-nitrothiazole scaffold and spurred further investigation into its derivatives, setting the stage for the synthesis of this compound.

The primary motivation for converting the robust amino group of 2-amino-5-nitrothiazole into a chloro group was to transform it into a better leaving group, thereby opening up new avenues for nucleophilic substitution reactions. This conversion allows for the facile introduction of various functionalities at the 2-position of the thiazole ring, significantly expanding its synthetic utility for building more complex molecules, particularly in the development of pharmaceuticals and dyes.[2][3][4]

The Crucial Precursor: Synthesis and Evolution of 2-Amino-5-nitrothiazole

The production of this compound is entirely dependent on a reliable supply of its parent amine. The historical synthesis of 2-amino-5-nitrothiazole is a compelling case study in process chemistry, demonstrating a clear evolution toward safer and more controlled methodologies.

Early Methodologies: The Hazardous Nitration Pathway

The initial large-scale production of 2-amino-5-nitrothiazole was achieved through the direct nitration of 2-aminothiazole.[5] This process, however, is fraught with significant safety risks.

The reaction proceeds in two main stages:

-

Nitramine Formation: 2-aminothiazole is treated with a mixture of nitric and sulfuric acids at low temperatures (0-10°C) to form an N-nitro intermediate, 2-nitramino-thiazole.[6][7]

-

Rearrangement: Upon heating, this intermediate undergoes a molecular rearrangement to yield the desired 2-amino-5-nitrothiazole.[6][8]

The primary hazard lies in the rearrangement step, which is a highly exothermic reaction. Without precise temperature control, this step can lead to a runaway reaction and potential explosions, a major concern for industrial-scale operations.[5][8] This hazardous nature drove the search for alternative, safer synthetic routes.

Modern Synthesis: A Safer, Non-Rearrangement Pathway

To circumvent the dangers of the nitration/rearrangement process, a novel synthesis was developed, which avoids the formation of the unstable 2-nitramino intermediate.[6][8][9] This modern approach builds the thiazole ring with the nitro group already in place.

The general workflow is as follows:

-

Halogenation: A N,N-dialkyl-2-nitroetheneamine is halogenated (e.g., with bromine) in an appropriate solvent like acetic acid.[6][10]

-

Cyclization: The resulting halogenated intermediate is reacted directly with thiourea. This causes the thiazole ring to form through cyclization.[10]

-

Hydrolysis: The final product, 2-amino-5-nitrothiazole, is obtained by treating the intermediate salt with water or an aqueous base.[6][9]

This pathway is inherently safer as it avoids the thermally unstable nitramine intermediate and the associated risk of explosive decomposition.

The Key Transformation: Synthesis of this compound via the Sandmeyer Reaction

With a stable supply of the amino precursor established, the conversion to this compound is accomplished through one of the most venerable reactions in aromatic chemistry: the Sandmeyer reaction. Discovered by Swiss chemist Traugott Sandmeyer in 1884, this reaction provides a reliable method for replacing an aromatic amino group with a halide via a diazonium salt intermediate.[11][12]

The conversion of 2-amino-5-nitrothiazole is a classic application of this two-step process.

Step 1: Diazotization

The first step is the conversion of the primary amino group into a diazonium salt. This is typically achieved by treating 2-amino-5-nitrothiazole with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric or sulfuric acid, at low temperatures (0–5°C).[10][13]

Causality: The low temperature is critical to ensure the stability of the resulting diazonium salt. Heteroaromatic diazonium salts, in particular, can be highly energetic and prone to decomposition at higher temperatures. The strong acid serves both to generate the necessary electrophile (the nitrosonium ion, NO⁺) from sodium nitrite and to stabilize the resulting diazonium salt.

References

- 1. DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

- 6. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]

- 7. Synthesis of novel disazo dyes and an investigation of their use in the textile industry – Oriental Journal of Chemistry [orientjchem.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Diazotisation [organic-chemistry.org]

- 11. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 13. researchgate.net [researchgate.net]

The Multifaceted Therapeutic Potential of 2-Chloro-5-nitrothiazole Derivatives: A Technical Guide

Introduction

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] The introduction of a nitro group and a chloro substituent, specifically in the 2-chloro-5-nitrothiazole configuration, bestows upon this scaffold a unique electronic and steric profile, leading to a diverse array of biological activities. This technical guide provides an in-depth exploration of the potential biological activities of this compound derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their antimicrobial, anticancer, and enzyme inhibitory properties, elucidating the underlying mechanisms and showcasing the experimental evidence that underscores their therapeutic promise.

The core 2-amino-5-nitrothiazole structure is a vital intermediate in the synthesis of various pharmaceuticals, including antiprotozoal and antimicrobial drugs.[3] Its reactive nature allows for the construction of complex molecular architectures, highlighting the foundational importance of the nitrothiazole moiety in drug discovery.[3] This guide will build upon this foundation, focusing on derivatives that feature the this compound core and its bioisosteres, providing a comprehensive overview of their pharmacological landscape.

Antimicrobial Activities: A Broad Spectrum of Efficacy

Derivatives of this compound have demonstrated significant promise as potent antimicrobial agents, exhibiting activity against a wide range of pathogens, including bacteria, fungi, and parasites. The presence of the nitro group is often crucial for their antimicrobial action, which can involve bactericidal mechanisms.[4]

Antibacterial Activity

Nitrothiazole derivatives have shown pronounced antibacterial activities, with efficacy comparable to established antibiotics like ampicillin and tetracycline against certain aerobic bacteria.[4] Their mode of action is often bactericidal.[4] Notably, they exhibit exceptional activity against anaerobic bacteria, with minimum inhibitory concentrations (MICs) far exceeding those of common antibiotics.[4]

A key target for some nitrothiazole derivatives is the enzyme pyruvate:ferredoxin oxidoreductase (PFOR), which is essential for the anaerobic metabolism of certain bacteria and parasites but is absent in mammals.[5] This selective targeting provides a therapeutic window for treating infections caused by PFOR-utilizing microorganisms.[5]

Table 1: Antibacterial Activity of Selected Nitrothiazole Derivatives

| Compound | Target Organism | MIC (µM) | Reference |

| Compound 9 | Mycobacterium tuberculosis | <0.244 | [6] |

| Compound 10 | Mycobacterium tuberculosis | <0.244 | [6] |

| Halicin | E. coli | 2 | [7] |

| 2-amino-5-nitrothiazole analogues (9a-e) | Helicobacter pylori, Campylobacter jejuni | 0.4 - 2.6 | [5] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for assessing the in vitro antibacterial activity of this compound derivatives.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included. The plate is then incubated under appropriate conditions (temperature, time, and atmosphere).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antitubercular Activity

The unique ability of Mycobacterium tuberculosis to thrive in diverse oxygen environments makes nitrothiazole derivatives particularly interesting as potential anti-tubercular agents.[6] Several studies have reported potent activity of these compounds against M. tuberculosis, with some derivatives exhibiting MIC90 values in the sub-micromolar range.[6][8] Importantly, some of these potent compounds have shown no cytotoxicity against normal human cell lines, suggesting a favorable safety profile.[6][8]

Antifungal and Antiparasitic Activities

The therapeutic scope of nitrothiazole derivatives extends to fungal and parasitic infections. For instance, certain thiazolyl hydrazone derivatives containing a nitro group have demonstrated anticandidal activity.[9] Furthermore, 5-nitro-2-aminothiazole-based compounds have shown moderate to potent activity against various trypanosomatid parasites, including those responsible for Chagas disease and Human African Trypanosomiasis (HAT).[10] The mechanism of action against these parasites is not always dependent on the type I nitroreductase (NTR) enzyme, suggesting alternative pathways for their trypanocidal effects.[10]

Anticancer Potential: Targeting Proliferative Diseases

The 2-aminothiazole scaffold is a recognized pharmacophore in the design of anticancer agents, with several derivatives showing potent inhibitory activity against a range of human cancer cell lines.[11] The incorporation of the this compound moiety has led to the discovery of compounds with significant cytotoxic effects on tumor cells.[12]

For example, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones demonstrated potent antimitotic activity, with some compounds exhibiting GI50 values in the sub-micromolar to micromolar range against leukemia, colon cancer, CNS cancer, and melanoma cell lines.[12] Structure-activity relationship (SAR) analysis revealed that the presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety is crucial for the anticancer effects.[12]

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference |

| 2f | NCI-60 Panel (Average) | 2.80 | 32.3 | 80.8 | [12] |

| 2h | NCI-60 Panel (Average) | 1.57 | 13.3 | 65.0 | [12] |

| 2h | MOLT-4, SR, SW-620, SF-539, SK-MEL-5 | < 0.01 - 0.02 | - | - | [12] |

| 11 | MCF-7 (Breast Cancer) | 125 µg/mL | - | - | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to evaluate the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Some 2-amino, 5-nitrothiazole derivatives have also shown inhibitory effects on cancer cell migration, suggesting their potential in targeting metastatic breast cancer.[13]

Enzyme Inhibition: A Key to Therapeutic Intervention

The biological activities of this compound derivatives are often rooted in their ability to inhibit specific enzymes that are critical for the survival and proliferation of pathogens or cancer cells.

c-Jun N-Terminal Kinase (JNK) Inhibition

A novel series of 2-thioether-benzothiazoles, synthesized through the nucleophilic substitution of 2-bromo-5-nitrothiazole, have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK).[14][15] JNKs are a family of serine/threonine protein kinases involved in cellular responses to stress and are implicated in various diseases, including type-2 diabetes, cancer, and inflammation.[15] The inhibition of the JNK signaling pathway represents a promising therapeutic strategy.

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition

Derivatives of 2-amino-5-nitrothiazole have also been explored as inhibitors of monoamine oxidase (MAO) and cholinesterases (AChE and BuChE), enzymes that are key targets in the treatment of neurodegenerative diseases.[16] Certain semicarbazone derivatives have emerged as potent and selective inhibitors of MAO-B, AChE, and BuChE, suggesting their potential as multi-target agents for neurodegenerative disorders.[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any appended moieties.

-

The Nitro Group: The nitro group at the 5-position of the thiazole ring is often a critical determinant of antibacterial activity.[4]

-

Substituents at the 2-position: Modifications at the 2-position, such as the introduction of amino, thioether, or hydrazone linkages, have yielded compounds with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[9][14][15]

-

Aryl Substituents: The nature of aryl substituents attached to the core scaffold can significantly influence potency and selectivity. For instance, in a series of anticancer 4-thiazolidinones, derivatives with carboxylic acid residues and p-hydroxyphenyl substituents proved to be the most effective.[12]

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable spectrum of biological activities. From potent antibacterial and anticancer agents to specific enzyme inhibitors, these compounds hold significant promise for the development of novel therapeutics. The insights into their mechanisms of action and structure-activity relationships provide a solid foundation for the rational design of next-generation drug candidates.

Future research should focus on optimizing the lead compounds identified in various studies to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for understanding their therapeutic potential and for identifying potential off-target effects. The versatility of the this compound core ensures that it will remain an area of active investigation for drug discovery professionals for the foreseeable future.

References

- 1. jocpr.com [jocpr.com]

- 2. jchemrev.com [jchemrev.com]

- 3. nbinno.com [nbinno.com]

- 4. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CTT Journal [cttjournal.com]

- 14. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-nitrothiazole from 2-Chloro-5-nitrothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitrothiazole is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of therapeutic agents, including antiparasitic and antibacterial drugs.[1][2] Its synthesis is a critical step in the development of new pharmaceuticals. While several synthetic routes exist, this document details the synthesis of 2-amino-5-nitrothiazole via a nucleophilic aromatic substitution (SNAr) reaction, starting from the readily available 2-chloro-5-nitrothiazole. This method offers a potentially high-yielding and scalable alternative to traditional routes that may involve hazardous nitration steps.[3]

This guide provides a comprehensive overview of the underlying chemical principles, a detailed experimental protocol, and essential safety considerations for the successful and safe execution of this synthesis.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The conversion of this compound to 2-amino-5-nitrothiazole is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the lone pair of electrons on the ammonia molecule acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the thiazole ring.

The thiazole ring itself is electron-deficient, and this electrophilicity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 5-position. This activation is crucial for the reaction to proceed, as aromatic rings are typically unreactive towards nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final product.

Caption: SNAr Reaction Mechanism

Experimental Protocol

This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution on activated heterocyclic systems. Researchers should adapt this protocol as needed based on their specific laboratory conditions and scale.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| This compound | 164.56 | 5.00 g | 0.0304 | >98% |

| Ammonia in Ethanol | 17.03 (NH₃) | 50 mL (7N solution) | ~0.35 | 7N |

| Deionized Water | 18.02 | As needed | - | - |

| Ethanol | 46.07 | As needed | - | Reagent Grade |

Equipment

-

100 mL pressure vessel with a magnetic stir bar

-

Heating mantle with temperature controller and thermocouple

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Buchner funnel and filter paper

-

Vacuum filtration apparatus

-

Rotary evaporator

-

Melting point apparatus

Procedure

Caption: Experimental Workflow

-

Reaction Setup:

-

To a 100 mL pressure vessel equipped with a magnetic stir bar, add this compound (5.00 g, 0.0304 mol).

-

In a fume hood, carefully add the 7N solution of ammonia in ethanol (50 mL).

-